Product packaging for Methyl beta-D-glucopyranoside(Cat. No.:CAS No. 709-50-2)

Methyl beta-D-glucopyranoside

Cat. No.: B013701
CAS No.: 709-50-2
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-XUUWZHRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl beta-D-glucopyranoside (CAS 709-50-2) is a methylated glucose derivative characterized by a stable β-glycosidic bond. This white to off-white crystalline solid serves as a fundamental tool in diverse scientific fields due to its high aqueous solubility, biocompatibility, and metabolic stability . Key Research Applications: Biochemical & Glycobiology Research: Functions as a critical model compound for investigating glycosidic bond formation, enzymatic hydrolysis, and carbohydrate-protein interactions. It is a valuable substrate for studying enzyme mechanisms, including those of endoglucanases . Cryoprotection & Stabilization: Effective as a cryoprotectant for preserving cells, proteins, and enzymes during freeze-drying (lyophilization) and cryopreservation, helping to prevent cold-induced damage to biological membranes . Surfactant & Glycoside Synthesis: Acts as a versatile glycosyl donor in the enzymatic synthesis of higher-chain alkyl glucosides (e.g., octyl- and decyl-glucopyranosides) via transglucosylation. These products are biodegradable, non-ionic surfactants with applications in solubilizing membrane proteins . Pharmaceutical & Cosmetic Formulations: Used as a non-toxic excipient, stabilizer, or moisturizing agent in various formulations, leveraging its hydrophilic nature and biocompatibility . Physical & Chemical Data CAS Number: 709-50-2 Molecular Formula: C 7 H 14 O 6 Molecular Weight: 194.18 g/mol Appearance: White to off-white powder Purity: ≥98% (by HPLC) Specific Rotation: -31~-35° (c=4 in H 2 O) Melting Point: ~107-111°C Storage: Store at room temperature in an inert atmosphere. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B013701 Methyl beta-D-glucopyranoside CAS No. 709-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-XUUWZHRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883559
Record name Methyl beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

709-50-2
Record name Methyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-Glucopyranoside, methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl beta-D-glucopyranoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01642
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .beta.-D-Glucopyranoside, methyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl β-D-glucoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

108 - 110 °C
Record name Methyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Derivatization Strategies of Methyl Beta D Glucopyranoside

Regioselective Acylation and Esterification Reactions

Regioselective acylation and esterification are pivotal techniques for the functionalization of methyl beta-D-glucopyranoside. These reactions involve the selective introduction of acyl or ester groups at specific hydroxyl positions within the molecule, a process dictated by the inherent reactivity of the hydroxyl groups and the reaction conditions employed.

Direct Acylation with Acyl Donors under Enzymatic Catalysis

Enzymatic catalysis has emerged as a powerful tool for achieving high regioselectivity in the acylation of this compound. Lipases, in particular, are widely used due to their ability to catalyze acylation reactions in organic solvents with high specificity, often favoring the primary hydroxyl group at the C-6 position.

Methyl β-D-glucopyranoside can act as a model glycosyl acceptor in enzymatic glycosylation reactions. medchemexpress.com It can be acylated with various acyl donors, such as caffeic acid esters, under the catalysis of enzymes like Lipozyme TL IM to produce biologically active derivatives like 6-O-caffeoyl glucoside. medchemexpress.com For instance, the enzyme Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been effectively used for the regioselective acetylation of unprotected carbohydrates, including methyl β-D-glucopyranoside, in organic media. researchgate.net This enzymatic approach allows for the one-step synthesis of protected monosaccharide building blocks. researchgate.net

The choice of solvent can significantly influence the regioselectivity of enzymatic acylation. Studies on the acylation of methyl 6-O-trityl-beta-D-glucopyranoside with vinyl acetate, catalyzed by Candida rugosa lipase, have shown that the ratio of 2-O to 3-O acetylated products is markedly affected by the hydrophobicity of the reaction medium. nih.gov In hydrophobic solvents, acylation at the C-3 position is favored, whereas in less hydrophobic solvents, the C-2 position is more reactive. nih.gov

Recent research has also explored the enzymatic acylation of other glucosides, such as cyanidin-3-O-glucoside, with fatty acid methyl esters. nih.gov This process, known as transesterification, has been shown to improve the stability and antioxidant properties of the resulting acylated compounds. nih.govmdpi.com

Preparation of Mono- and Poly-O-Acylated Derivatives

The preparation of mono- and poly-O-acylated derivatives of this compound can be achieved through various chemical methods, often involving the use of protecting groups to control the regioselectivity of the reaction. The direct acylation of unprotected this compound typically leads to a mixture of products, requiring chromatographic separation.

For example, the direct acylation of methyl α-D-glucopyranoside has been used to synthesize a series of derivatives with various acylating agents. nih.gov Similarly, methyl 4,6-O-benzylidene-α-D-glucopyranoside has been used as a starting material for the synthesis of novel derivatives via direct acylation. dergipark.org.trtrdizin.gov.tr The use of a benzylidene protecting group at the 4- and 6-positions directs acylation to the more reactive hydroxyl groups at the C-2 and C-3 positions.

The relative reactivity of the hydroxyl groups in pyranosides towards acylation can be influenced by the choice of acetylating agent and reaction conditions. For methyl β-D-glucopyranoside, treatment with either acetic anhydride (B1165640) or acetyl chloride in the presence of 4-(dimethylamino)pyridine (DMAP) and an auxiliary base can lead to different regioselectivities. acs.org For instance, using acetic anhydride in chloroform (B151607) with DMAP and potassium carbonate has been shown to preferentially yield the 4-OH acetylated product. acs.orgrsc.org

The synthesis of specific di-O-glycosyl derivatives of this compound has also been reported. nih.gov These syntheses involved the glycosylation of methyl 4,6-O-benzylidene-β-D-glucopyranoside and its substituted derivatives. nih.gov

Alkylation and Methylation Techniques

Alkylation and methylation are essential for modifying the hydroxyl groups of this compound, leading to derivatives with altered solubility, reactivity, and biological activity. These techniques are crucial for creating building blocks for more complex carbohydrate synthesis.

Synthesis of Methylated Glucopyranoside Derivatives

The methylation of this compound can be achieved using various methylating agents and reaction conditions. A common method involves the use of dimethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide. pearson.com This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups are first deprotonated by the base to form more nucleophilic alkoxide ions, which then attack the electrophilic methyl group of dimethyl sulfate. pearson.com

The synthesis of specific methylated derivatives often requires the use of protecting groups to achieve regioselectivity. For instance, the synthesis of methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside, a cellulose (B213188) model compound, has been achieved in high yield from methyl β-D-cellobioside. researchgate.net The synthesis of methyl 3,4,6-trimethyl-β-d-glucoside has also been reported. acs.org

Acid-catalyzed methylation of glucose with methanol (B129727) can yield methyl α-D-glucoside and methyl β-D-glucoside. libretexts.org The remaining hydroxyl groups can then be methylated using reagents like dimethyl sulfate or methyl iodide with silver oxide. libretexts.org

Preparation of Oxidized Derivatives

The selective oxidation of hydroxyl groups in this compound to carbonyl functionalities, such as aldehydes and ketones, provides valuable intermediates for further chemical modifications, including the introduction of fluorescent labels.

Substrates for Fluorescence Labeling Reactions

Oxidized derivatives of this compound serve as key substrates for fluorescence labeling reactions, which are instrumental in studying the structure and function of carbohydrates. The introduction of carbonyl groups allows for their specific reaction with carbonyl-selective fluorescent markers.

Synthetic cellulose model compounds, such as methyl 4-O-methyl-β-D-glucopyranoside and its cellobioside analogue, have been oxidized to introduce 6-aldehyde, 3-keto, and 2,3-diketo groups. researchgate.netresearchgate.net These oxidized derivatives can then be labeled with fluorescent markers like 9-(7-amino-1,4,7-trioxaheptyl)-9H-carbazolecarboxamide (CCOA). researchgate.netresearchgate.net While the unoxidized methyl 4-O-methyl-β-D-glucopyranoside does not react with CCOA, the oxidized compounds containing carbonyl groups undergo a neat labeling reaction. researchgate.netresearchgate.net These labeled derivatives are valuable tools for the determination of minute amounts of carbonyl groups in cellulosic materials. researchgate.net

The oxidation of methyl β-D-glucopyranoside can also be achieved through other methods. For example, the oxidation of methyl β-D-glycero-D-gulo-heptopyranoside with sodium metaperiodate, followed by reduction, yields methyl β-D-gulopyranoside. cdnsciencepub.com

General Derivatization Reactions for Analytical and Biological Applications

The derivatization of this compound is a fundamental strategy to modify its properties for various scientific applications. These modifications can enhance its utility in biological studies by altering its activity or by introducing reporter groups. For analytical purposes, derivatization is often employed to increase volatility for gas chromatography (GC) or to introduce chromophores or fluorophores for spectroscopic detection. canada.ca The primary and secondary hydroxyl groups on the pyranoside ring offer multiple sites for chemical modification, with regioselectivity being a key challenge and an area of active research. rsc.org

Common derivatization strategies include acylation, silylation, and oxidation. Acylation, the introduction of an acyl group, is widely used to produce esters. These reactions can be tailored to achieve selectivity for the more reactive primary hydroxyl group at the C-6 position or to modify the secondary hydroxyls at C-2, C-3, and C-4. canada.caacs.org The choice of acylating agent, catalyst, and reaction conditions plays a crucial role in determining the regiochemical outcome. acs.org For instance, the use of different acetylating agents in the presence of 4-(dimethylamino)pyridine (DMAP) can lead to selective acetylation of either the primary or secondary hydroxyl groups of octyl β-D-glucopyranoside. acs.org

Silylation, the introduction of a silyl (B83357) ether, is another important derivatization technique. Silyl ethers are often used as protecting groups in multi-step syntheses due to their ease of introduction and removal. Bulky silylating agents like tert-butyldimethylsilyl (TBDMS) chloride show a high preference for the sterically less hindered primary hydroxyl group. rsc.org

Oxidation of the hydroxyl groups to carbonyl functionalities (aldehydes or ketones) provides a route to further derivatization, such as the introduction of fluorescent labels. researchgate.net For example, selective oxidation at the C-3 position can be achieved using specific reagents like bistributyltin oxide and bromine. researchgate.netrsc.org These oxidized derivatives serve as valuable substrates for creating labeled probes to study carbohydrate interactions and functions. researchgate.net

Table 1: Examples of Derivatization Reactions of this compound and Related Glucosides

Derivative TypeReagent(s)Catalyst/ConditionsPosition(s) ModifiedApplication/Purpose
Acylation (Esterification) Acetic anhydride, PyridineRoom TemperatureMixture of acetatesIntermediate for further synthesis
Acetyl chloride, DMAP, Pyridine-6-OH (predominantly)Selective modification
Acetic anhydride, DMAP, Pyridine-Secondary OH groupsSelective modification
Silylation tert-Butyldimethylsilyl (TBDMS) chloride, Imidazole, DMF-6-OH (selectively)Protecting group for synthesis
Oxidation Bistributyltin oxide, Bromine-3-OHSubstrate for fluorescence labeling
TEMPO-6-OHSelective oxidation to aldehyde/acid
Rhodium catalyst-6-OHSelective oxidation to glucuronic acid

Synthesis of Deuterium-Labeled Analogues for Isotope Dilution Analysis

Isotope dilution analysis, particularly using mass spectrometry (MS), is a powerful quantitative technique that relies on the use of stable isotope-labeled internal standards. mdpi.com Deuterium-labeled analogues of this compound are synthesized to serve this purpose, as their chemical behavior is nearly identical to the unlabeled compound, but they are easily distinguishable by their higher mass. mdpi.com The synthesis of these labeled compounds can be challenging, requiring methods that introduce deuterium (B1214612) atoms at specific, stable positions within the molecule.

Several methods have been developed for the deuteration of carbohydrates. One common approach is the catalytic hydrogen-deuterium (H-D) exchange reaction. This method often employs a platinum-group metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O). jst.go.jpresearchgate.net These reactions can lead to the exchange of hydrogen atoms for deuterium at various positions on the glucopyranoside ring. jst.go.jp For instance, platinum catalysts have shown selectivity for deuterating aromatic positions, while palladium catalysts can preferentially exchange aliphatic hydrogens. researchgate.net

Another strategy involves the use of reducing agents containing deuterium. For example, sodium borodeuteride (NaBD₄) can be used to introduce deuterium atoms during the reduction of a carbonyl group, which can be strategically introduced into the sugar ring. unimi.it This approach allows for site-specific labeling if the precursor is designed appropriately.

A cost-effective synthesis of [2,3,4,6,6'-²H₅]-D-glucose has been reported starting from the more affordable methyl-α-D-glucopyranoside, which undergoes deuteration using D₂O under relatively mild conditions (80°C). nih.gov While this example uses the alpha-anomer as a starting material, the principles of H-D exchange under such conditions are applicable to the beta-anomer as well. The resulting deuterated glucose can then be used in metabolic studies or as a precursor for other labeled compounds. The use of sonication in conjunction with catalysts like Raney nickel has also been shown to facilitate the deuteration of methyl glycosides. mdpi.comnih.gov

Table 2: Methods for the Synthesis of Deuterium-Labeled this compound and Related Compounds

Labeling MethodReagent(s)/CatalystDeuterium SourceLabeled Position(s)Application
Catalytic H-D Exchange Platinum on Carbon (Pt/C)Deuterium oxide (D₂O)Various positions on the pyranoside ringInternal standard for mass spectrometry
Raney NickelDeuterium oxide (D₂O)-Internal standard for mass spectrometry
Reductive Deuteration Sodium borodeuteride (NaBD₄)NaBD₄Site-specific, depending on precursorIsotope dilution analysis, metabolic studies
Direct Exchange -Deuterium oxide (D₂O) at 80°CC-2, C-3, C-4, C-6Cost-effective synthesis of labeled glucose

Enzymatic and Biocatalytic Investigations of Methyl Beta D Glucopyranoside

Substrate Specificity and Kinetic Analysis in Glycosidase Studies

The specificity of an enzyme for its substrate is a cornerstone of enzymology. In the case of glycosidases, methyl beta-D-glucopyranoside is frequently used to probe the active site and understand the factors governing substrate recognition and turnover.

Beta-glucosidases (EC 3.2.1.21) are enzymes that catalyze the hydrolysis of the glycosidic bond in beta-D-glucosides. acs.orgfrontiersin.org Most are retaining enzymes, meaning the anomeric configuration of the released glucose is the same as that of the substrate. pnas.org The hydrolysis mechanism typically proceeds in two steps: a glycosylation step where a covalent glycosyl-enzyme intermediate is formed, followed by a deglycosylation step where water attacks this intermediate to release glucose. uniroma1.it

The catalytic power of enzymes is strikingly illustrated by the hydrolysis of this compound. Sweet almond beta-glucosidase, a well-studied family 1 glycohydrolase, accelerates the hydrolysis of this substrate by a factor of approximately 4 x 1015 compared to the spontaneous reaction in water at 25°C. nih.govresearchgate.netresearchgate.net The uncatalyzed, spontaneous hydrolysis of this compound under neutral conditions is exceedingly slow, with a calculated rate constant of 4.7 x 10-15 s-1 at 25°C. chemrxiv.org This immense rate enhancement underscores the enzyme's ability to stabilize the transition state of the reaction. Much of this rate enhancement is attributed to the stabilization of a protonated glucoside within the active site, likely through ionic interactions. nih.govresearchgate.net

Table 1: Comparison of Spontaneous and Enzyme-Catalyzed Hydrolysis of this compound

Reaction ConditionCatalystRate Constant (s-1)Rate Enhancement FactorReference
Neutral, 25°CNone (Spontaneous)4.7 x 10-151 chemrxiv.org
pH Optimum, 25°CSweet Almond Beta-Glucosidase~1.9 x 101 (Calculated from enhancement)~4 x 1015 nih.govresearchgate.net

The catalytic efficiency of beta-glucosidases, often expressed as kcat/Km, is highly dependent on pH. For the hydrolysis of aryl beta-D-glucopyranosides by sweet almond beta-glucosidase, the pH-rate profile is typically bell-shaped. nih.govnih.gov This shape indicates the involvement of two critical ionizable residues in the active site: one that must be protonated (acting as a general acid) and one that must be deprotonated (acting as a nucleophile) for optimal activity. nih.govresearchgate.net Studies on beta-glucosidases using various substrates have identified two key pKa values, approximately 4.4 and 6.7, that define the optimal pH range for catalysis. nih.gov The optimal pH for beta-glucosidase activity can vary depending on the source of the enzyme.

Table 2: Optimal pH for Beta-Glucosidase Activity from Various Sources

Enzyme SourceOptimal pHReference
Aspergillus oryzae (HGT-BG)5.0 nih.gov
Barley (Hordeum vulgare)5.5 oup.com
Monascus purpureus5.5 jmb.or.kr
Lactobacillus brevis5.5 nih.gov
Thermofilum sp. (TsBGL)5.0 frontiersin.org

The hydrolysis of the glycosidic bond by retaining beta-glucosidases involves two key acidic residues, typically glutamic acid, at the active site. uniroma1.it One residue, acting as a general acid/base catalyst, protonates the glycosidic oxygen, facilitating the departure of the aglycone (methanol in this case). The other residue acts as a nucleophile, attacking the anomeric carbon to form a covalent glucosyl-enzyme intermediate. uniroma1.it

In maize beta-glucosidase, structural studies have identified two catalytic glutamic acid residues, E191 and E406, that fulfill these roles. pnas.org Similarly, site-directed mutagenesis studies on a beta-glucosidase from Crocus sativus (CsBGlu12) confirmed that mutating either of the conserved catalytic glutamates (Glu200 and Glu414) completely abolishes enzyme activity. nih.gov The active site is further defined by a glycone-binding pocket with highly conserved residues that form hydrogen bonds with the hydroxyl groups of the glucose moiety, and a more variable aglycone-binding pocket that determines substrate specificity. pnas.orgnih.gov The protonation of the glycosidic oxygen by the acid/base catalyst is a critical event that weakens the C-O bond, preparing it for cleavage. nih.govresearchgate.net

Solvent kinetic isotope effects (SKIEs), determined by comparing reaction rates in H₂O and D₂O, are a powerful tool for elucidating reaction mechanisms. For the hydrolysis of this compound by sweet almond beta-glucosidase, the SKIE on the pH-independent kcat/Km is surprisingly small, with a value of 1.05 (± 0.08). nih.govresearchgate.net A value close to unity suggests that proton transfer is not the rate-limiting step in the formation of the glycosyl-enzyme intermediate. nih.gov

This lack of a significant isotope effect supports a stepwise mechanism for the glycosylation of the enzyme. nih.govresearchgate.net This mechanism involves a rapid, pre-equilibrium protonation of the substrate's glycosidic oxygen, followed by a slower, rate-limiting cleavage of the C-O bond. nih.govresearchgate.net There is also no significant effect of substituting D₂O for H₂O on the Michaelis constant (Km), further supporting this mechanistic model. nih.gov

Table 3: Solvent Kinetic Isotope Effect for Beta-Glucosidase Catalyzed Hydrolysis

SubstrateEnzymeKinetic ParameterD₂O(kcat/Km) ValueReference
This compoundSweet Almond Beta-Glucosidasekcat/Km1.05 ± 0.08 nih.govresearchgate.net

The conformation of the glucopyranoside ring significantly influences its reactivity. While glucose and its simple glycosides like this compound predominantly adopt the stable ⁴C₁ chair conformation in solution, studies suggest that the enzyme may bind or distort the substrate into a more reactive conformation to facilitate catalysis. nih.govacs.org

Research using methyl 3,6-anhydro-beta-D-glucopyranoside, a molecule constrained to a ¹C₄ chair conformation, provides direct evidence for this principle. This ¹C₄ conformer hydrolyzes 200 to 400 times faster than methyl glucosides in the standard ⁴C₁ conformation. nih.govacs.org This enhanced reactivity is attributed to stereoelectronic effects; specifically, axial hydroxyl groups are less electron-withdrawing than equatorial ones, which helps to stabilize the developing positive charge on the anomeric carbon in the transition state. nih.govacs.org Furthermore, analysis of numerous glycoside hydrolase structures reveals that enzymes often preferentially bind their substrates in conformations that maximize the stability of the oxocarbenium ion-like transition state, highlighting the importance of conformational restriction in catalysis. nih.gov

Table 4: Effect of Conformation on Relative Hydrolysis Rate

CompoundPredominant ConformationRelative Hydrolysis RateReference
This compound⁴C₁ (Chair)1 nih.govacs.org
Methyl 3,6-anhydro-beta-D-glucopyranoside¹C₄ (Chair)200 - 400 nih.govacs.org

Conformational Effects on Glycoside Reactivity

Hydrolysis Rates of Anhydroglucopyranoside Conformers

The conformation of a glycoside plays a critical role in its reactivity, particularly during hydrolysis. The study of anhydroglucopyranoside conformers provides insight into the reactivity of glucose in its less stable conformations.

Research has shown that the hydrolysis of methyl 3,6-anhydro-beta-D-glucopyranoside, which is constrained to a highly reactive ¹C₄ conformation, is significantly faster than that of methyl glucosides in the more stable ⁴C₁ conformation. nih.gov Specifically, methyl 3,6-anhydro-beta-D-glucopyranoside hydrolyzes 200-400 times faster. nih.gov This increased rate is attributed to the all-axial arrangement in the ¹C₄ conformation, which facilitates the cleavage of the glycosidic bond. researchgate.net In contrast, methyl 3,6-anhydro-beta-D-galactopyranoside, which adopts a B₁,₄ conformation, exhibits lower reactivity than its corresponding methyl beta-D-galactopyranoside. nih.gov

Further studies on a cellotetrose containing a 3,6-anhydroglucose residue revealed that the hydrolysis of the 3,6-anhydro-β-D-glucoside linkage was 31,400 times faster than that of cellobiose. lookchem.com This dramatic increase in hydrolysis rate highlights the profound effect of introducing an anhydro residue into an oligosaccharide chain. lookchem.com The enzyme-catalyzed hydrolysis of this compound by sweet almond beta-glucosidase is approximately 4 x 10¹⁵ times faster than its spontaneous hydrolysis at 25°C. nih.govsigmaaldrich.comresearchgate.net

Table 1: Relative Hydrolysis Rates of Glucoside Conformers
CompoundConformationRelative Hydrolysis RateReference
Methyl 3,6-anhydro-beta-D-glucopyranoside¹C₄200-400x faster than ⁴C₁ conformer nih.gov
3,6-anhydro-β-D-glucoside linkage in cellotetrose-31,400x faster than cellobiose lookchem.com
This compound (enzymatic)-~4 x 10¹⁵x faster than spontaneous nih.govsigmaaldrich.comresearchgate.net

Biocatalytic Synthesis and Biotransformation

This compound is a valuable tool in biocatalysis, serving as a glycosyl acceptor in the synthesis of various important compounds. medchemexpress.com Its use in enzymatic reactions allows for the production of complex molecules under mild and selective conditions. jst.go.jp

Enzymatic Preparation of Medicinal Glycosides

This compound is utilized in the enzymatic synthesis of medicinal glycosides. medchemexpress.com For instance, it can be acylated with caffeic acid esters using enzymes like Lipozyme TL IM to produce biologically active derivatives such as 6-O-caffeoyl glucoside. medchemexpress.com This method is also applied to the efficient preparation of other medicinal glycosides like Robustaside B and 6-O-caffeoyl salidroside. medchemexpress.com The enzymatic approach offers a straightforward and environmentally friendly alternative to complex chemical syntheses for producing anomerically pure glycosides. researchgate.net

Biotransformation to Higher Chain Alkyl Glycosides by Microbial Enzymes

This compound can be biotransformed into higher chain alkyl glycosides through transglycosylation reactions catalyzed by microbial enzymes. d-nb.inforesearchgate.net This process is of interest for producing environmentally friendly, non-ionic surfactants. d-nb.info

In one study, the whole cells of the yeast Pichia etchellsii, which contain cell-bound β-glucosidase, were used to synthesize long-chain alkyl glucosides. researchgate.netchemsrc.com Methyl-β-D-glucopyranoside served as the glycosyl donor in reactions with various fatty alcohols, including n-hexanol, n-octanol, n-decanol, and n-dodecanol. researchgate.net The synthesis of octyl glucoside was optimized, resulting in a yield of approximately 53%. researchgate.net The maximum yields for decyl- and dodecyl-β-D-glucopyranoside were 27% and 13%, respectively. researchgate.net The transglycosylation approach generally results in higher yields compared to the reverse hydrolysis method for synthesizing higher chain alkyl glucosides. d-nb.info

Table 2: Yields of Higher Chain Alkyl Glycosides from this compound
Alkyl GlycosideEnzyme SourceYieldReference
Octyl glucosidePichia etchellsii (cell-bound β-glucosidase)~53% researchgate.net
Decyl-β-D-glucopyranosidePichia etchellsii (cell-bound β-glucosidase)27% (max) researchgate.net
Dodecyl-β-D-glucopyranosidePichia etchellsii (cell-bound β-glucosidase)13% (max) researchgate.net

Enzymatic Synthesis of Sulfated Disaccharides via Transglycosylation

This compound also functions as an acceptor in the enzymatic synthesis of sulfated disaccharides. The enzyme β-D-galactosidase from Bacillus circulans has been shown to catalyze the transfer of a 6-sulfo-galactosyl residue to various acceptors. tandfonline.comnih.gov

When this compound was used as the acceptor, the reaction produced S6Galβ1-3Glcβ-OMe and S6Galβ1-6Glcβ-OMe. tandfonline.comnih.govtandfonline.comoup.com However, the total yield was low, at only 12%. tandfonline.comnih.govtandfonline.comoup.com In contrast, when methyl α-D-glucopyranoside was the acceptor, the reaction yielded mainly S6Galβ1-2Glcα-OMe and its β-(1-6)-linked isomer with a much higher total yield of 41%. tandfonline.comnih.govtandfonline.comoup.com These findings demonstrate that the anomeric configuration of the glucosyl acceptor significantly influences the regioselectivity and efficiency of the transglycosylation reaction. tandfonline.comnih.govtandfonline.comoup.com

Table 3: Transglycosylation Products with Methyl Glucopyranoside Acceptors
AcceptorProductsTotal YieldReference
This compoundS6Galβ1-3Glcβ-OMe and S6Galβ1-6Glcβ-OMe12% tandfonline.comnih.govtandfonline.comoup.com
Methyl α-D-glucopyranosideS6Galβ1-2Glcα-OMe and its β-(1-6)-linked isomer41% tandfonline.comnih.govtandfonline.comoup.com

Biological and Biomedical Research Applications of Methyl Beta D Glucopyranoside and Its Derivatives

Role in Microbial Metabolism and Carbon Source Utilization

Methyl beta-D-glucopyranoside is a key compound in microbiology for studying how bacteria consume and process sugars. It serves as a carbon source for a variety of microorganisms, meaning they can use it for energy and growth. ontosight.ai Researchers utilize this property to differentiate and characterize bacterial species based on their metabolic capabilities. For instance, certain bacteria can ferment this compound, producing acid as a byproduct, a reaction that can be detected to identify the microorganism. dsmz.dedsmz.de Its role as a microbial metabolite has been noted in applications for studying carbohydrate transport and metabolism.

Numerous bacterial species have been identified that can utilize this compound, highlighting its importance in understanding microbial dietary pathways.

Microorganism Metabolic Activity Reference
Streptococcus anginosusBuilds acid from the compound dsmz.de
Arenibacter antarcticusUtilizes as a carbon source dsmz.de
Actinomyces denticolensBuilds acid from the compound dsmz.de
Staphylococcus aureusUtilizes as a carbon source dsmz.de
Actinobacillus succinogenesUtilizes as a carbon source dsmz.de

Investigations in Glucose Metabolism Pathways

Due to its close structural resemblance to glucose, this compound is instrumental in research on glucose metabolism. ontosight.aileapchem.com A key feature is that it can act as a non-metabolizable glucose analog in many biological systems. chemsynlab.com This means it can interact with glucose transporters and binding proteins without being broken down through glycolysis. This characteristic allows scientists to isolate and study specific steps of glucose transport and cellular signaling without interference from the broader metabolic breakdown of glucose.

Research applications include:

Studying Glucose Transport: The compound is used to investigate the mechanics of glucose uptake into cells and the function of specific glucose transporter proteins.

Metabolomic Studies: Changes in the concentration of this compound have been observed in metabolic profiling studies. For example, it was identified as a downregulated metabolite in bovine mammary epithelial cells under certain treatments, providing insights into broader metabolic shifts involving steroid hormone and cholesterol biosynthesis. nih.gov

Plant Metabolism: In the alpine herb Geum montanum, this compound is synthesized in the cytosol from glucose and methanol (B129727) and accumulates in vacuoles, suggesting a role in detoxification and carbohydrate storage in certain plants. nih.gov

Study of Glycosidase Enzymes in Disease Contexts

This compound is a well-established substrate for β-glucosidase, an enzyme class critical to various biological processes. ontosight.ai The enzymatic hydrolysis of this compound by β-glucosidase is remarkably efficient, occurring approximately 4 x 1015 times faster than spontaneous hydrolysis. sigmaaldrich.comresearchgate.net This makes it an excellent tool for assaying the activity of these enzymes.

The study of β-glucosidases is particularly relevant in certain disease contexts:

Lysosomal Storage Diseases: It is used in medical research to study glycosidase enzymes and their roles in diseases such as Gaucher's disease, which is characterized by a deficiency in the β-glucosidase enzyme glucocerebrosidase. ontosight.ai

Bacterial Pathogen Identification: The activity of β-glucosidase is a key marker for identifying certain pathogenic bacteria. For example, the bacterium Yersinia pestis produces this enzyme. google.com In laboratory settings, derivatives of this compound can be used in culture media to enhance the production of β-glucosidase, aiding in the identification of the pathogen. google.com

Anti-Quorum Sensing Activity of Isolated Compounds

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as biofilm formation and the production of virulence factors. e3s-conferences.orgfrontiersin.org Disrupting this communication is a promising strategy to combat bacterial infections. frontiersin.org Natural compounds, including glycosides and their derivatives, are a major focus of research for their potential to inhibit QS. centralasianstudies.orgresearchgate.net

While direct anti-QS activity of this compound itself is not extensively documented, related glycosidic compounds found in medicinal plants have shown such properties. mdpi.com For example, β-D-Glucopyranoside (methyl), found in the plant Rhamnus prinoides, has been reported to have antibacterial activity, and plant extracts containing such compounds are studied for their anti-QS effects. mdpi.com

A significant advantage of targeting QS is the ability to neutralize bacterial virulence without killing the bacteria. researchgate.net This approach reduces the selective pressure that leads to antibiotic resistance. researchgate.net Anti-QS agents, often referred to as quorum quenchers, can disrupt processes like biofilm formation, which is a key factor in bacterial resistance and persistent infections. frontiersin.orgfrontiersin.org By interfering with communication rather than growth, these compounds can also render bacteria more susceptible to conventional antibiotics. frontiersin.orgfrontiersin.org Plant-derived compounds, including various glycosides, are known to reduce the virulence of pathogens by targeting their QS systems. centralasianstudies.org

The inhibition of quorum sensing can be achieved through several mechanisms. e3s-conferences.orgfrontiersin.org Phytochemicals, such as glycoside derivatives, can interfere with bacterial communication in the following ways:

Inhibition of Signal Molecule Synthesis: This mechanism involves blocking the enzymes responsible for producing the autoinducer signal molecules (e.g., N-acyl homoserine lactones or AHLs in Gram-negative bacteria). frontiersin.orgcentralasianstudies.org

Degradation of Signal Molecules: Some agents, particularly enzymes known as quorum quenching enzymes (e.g., AHL-lactonases), can degrade the signal molecules in the environment, preventing them from reaching the concentration threshold needed to activate QS. frontiersin.org

Interference with Signal Reception: This is a common mechanism for natural inhibitors, which act as antagonists or mimetics of the signal molecules. centralasianstudies.orgresearchgate.net These compounds can bind to the signal receptor proteins (e.g., LuxR-type proteins) either competitively or non-competitively, blocking the native signal from binding and preventing the activation of QS-controlled genes. frontiersin.org

Inhibition of Quorum Sensing without Antimicrobial Effects

Applications in Cell Culture and Enzyme Bioprocessing

This compound has several practical applications in laboratory and bioprocessing settings.

Cell Culture: It is used in cell culture media to study cellular processes like glucose transport. It can also serve as an ingredient in plating media to enhance the production of specific enzymes from microorganisms for identification purposes. google.com Furthermore, its properties are evaluated in studies on cell preservation, where it has been used as a cryoprotectant to help prevent cell membrane damage during freezing. leapchem.com However, its effectiveness can be limited compared to more surface-active derivatives; for instance, the hydrophilic this compound did not protect cells from damage during sonolysis, unlike longer-chain n-alkyl glucopyranosides. science.govscience.gov

Enzyme Bioprocessing: Its primary role in bioprocessing is as a specific substrate for β-glucosidase enzymes. ontosight.airesearchgate.net The high speed and specificity of its hydrolysis reaction make it an ideal tool for quantifying the activity and efficiency of these enzymes in various applications, from basic research to industrial bioconversion processes. sigmaaldrich.comresearchgate.net

Influence on Recombinant Protein Production and Enzyme Activity Enhancement

The production of recombinant proteins in microbial hosts like Escherichia coli is a cornerstone of modern biotechnology. However, high-level expression can lead to the misfolding and aggregation of proteins into non-functional inclusion bodies. Research has shown that certain chemical additives can modulate the expression process to enhance the yield of active protein. A derivative of methyl-D-glucopyranoside, methyl alpha-D-glucopyranoside (α-MG), has been identified as one such influential compound. nih.govoup.com

In studies utilizing the araBAD promoter system in E. coli for producing recombinant β-galactosidase, α-MG was employed as a catabolite repressor to control the rate of gene transcription. nih.govresearchgate.net The araBAD promoter is induced by L-arabinose, but its activity is also subject to catabolite repression, a mechanism that can be exploited to fine-tune protein expression levels. wikipedia.orgthermofisher.com By adding α-MG, a non-metabolizable analog of glucose, after induction with L-arabinose, researchers successfully lowered the transcription rate of the β-galactosidase gene. nih.govoup.com

This reduction in the speed of protein synthesis resulted in a significant improvement in the specific enzymatic activity of the produced β-galactosidase, even though the protein still accumulated in inclusion bodies. nih.govoup.com The most substantial increase in specific activity was observed with the addition of 0.0025% α-MG. nih.govoup.com This suggests that a slower, more controlled rate of production allows for more accurate protein folding, leading to a higher proportion of active enzyme within the aggregates. This principle could be broadly applied in bioprocessing to enhance the activity of other enzymes prone to aggregation. nih.govoup.com

In separate work, the addition of α-MG to E. coli cultures expressing recombinant human interferon-α also under the araBAD promoter system effectively inhibited the tendency to form inclusion bodies, leading to a much higher proportion of the protein being found in the soluble, active fraction. researchgate.net

Table 1: Effect of Methyl alpha-D-glucopyranoside (α-MG) on Recombinant β-Galactosidase Specific Activity
α-MG Concentration (%)Observed Effect on Specific ActivityReference
0.0025Most significant increase in specific activity nih.govoup.com
0.00125No significant increase compared to control (no α-MG) oup.com
0.005No significant increase compared to control (no α-MG) oup.com
0.01No significant increase compared to control (no α-MG) oup.com

Impact on Inclusion Body Formation and Packing

Inclusion bodies (IBs) are dense, insoluble protein aggregates that often result from the high-level expression of recombinant proteins in bacteria. researchgate.net While historically viewed as a problematic byproduct requiring complex solubilization and refolding procedures, recent research has focused on producing IBs that contain active enzymes, sometimes referred to as "active IBs." The physical characteristics of these IBs, particularly their packing density, are crucial determinants of the embedded enzyme's activity.

The use of methyl alpha-D-glucopyranoside (α-MG) has a direct and beneficial impact on the structure of these protein aggregates. nih.govoup.com In the case of recombinant β-galactosidase production, while the addition of α-MG did not prevent the formation of IBs, it significantly altered their physical properties. nih.govoup.com

The key finding was that IBs produced in the presence of 0.0025% α-MG were more loosely packed. nih.govoup.com This change in compactness was determined through solubilization experiments using guanidine (B92328) hydrochloride; the loosely packed IBs were more readily solubilized. nih.gov Researchers have proposed that the reduced gene transcription rate, modulated by α-MG, is directly responsible for this looser packing. nih.govoup.com Slower protein synthesis likely allows for more time for proper folding intermediates to form, preventing the highly dense and disordered aggregation that typically inactivates enzymes. This altered packing structure provides better access of substrates to the enzyme's active sites, explaining the corresponding increase in specific activity. acs.org

Table 2: Influence of Methyl alpha-D-glucopyranoside (α-MG) on Inclusion Body (IB) Characteristics
Culture ConditionIB Packing DensityProposed MechanismReference
Standard (No α-MG)Densely PackedRapid transcription and protein aggregation nih.govoup.com
With 0.0025% α-MGLoosely PackedReduced gene transcription rate allows for better folding nih.govoup.com

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-invasive method for determining the structure of methyl β-D-glucopyranoside in solution. By analyzing the magnetic properties of its atomic nuclei, researchers can deduce connectivity, spatial orientation, and dynamic processes.

¹³C-NMR spectroscopy is a key technique for tracing the metabolic fate and subcellular location of methyl β-D-glucopyranoside. Studies have successfully used ¹³C-labeled substrates to monitor the synthesis and accumulation of this compound within plant cells. For instance, in the alpine herb Geum montanum, ¹³C-NMR analysis revealed that methyl β-D-glucopyranoside is a major soluble carbohydrate, accumulating continuously throughout the life of the leaves. researchgate.netnih.gov This accumulation can account for up to 20% of the soluble carbohydrates in older, overwintering leaves, and it is not reallocated during senescence. nih.gov

By incubating plant tissues and cells with ¹³C-labeled glucose and methanol (B129727), researchers have demonstrated that methyl β-D-glucopyranoside is synthesized in the cytosol. researchgate.netnih.gov Subsequent analysis of purified vacuoles from sycamore cells incubated with [¹³C]methanol showed the accumulation of methyl β-D-glucopyranoside within these organelles, indicating its storage in the vacuole after synthesis in the cytoplasm. researchgate.netoup.com These studies highlight the utility of ¹³C-NMR in elucidating metabolic pathways and the intracellular compartmentalization of methyl β-D-glucopyranoside. researchgate.netnih.govoup.com

Table 1: Representative ¹³C-NMR Chemical Shifts for Methyl β-D-glucopyranoside

Carbon AtomChemical Shift (ppm)
C1104.2
C274.1
C376.8
C470.6
C576.8
C661.7
OCH₃58.0

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Specifically, inter-residue coupling constants across the glycosidic linkage, such as ³J(COCH) and ³J(COCC), are related to the torsion angles φ (phi) and ψ (psi) through Karplus-type equations. acs.orgnih.govnih.govacs.org By measuring a set of these couplings, the preferred solution conformation of the glycosidic linkage can be determined. acs.orgnih.govnih.gov Studies on related β-linked disaccharides have shown that the conformational preferences around the glycosidic bond can be accurately defined using this method, often showing good agreement with solid-state structures. acs.orgnih.govacs.org Furthermore, the analysis of one-bond and two-bond J-couplings within the glucopyranosyl ring can indicate the absence of significant conformational perturbations, such as those that would arise from inter-residue hydrogen bonding involving hydroxyl groups. acs.orgnih.govacs.org

For molecules that align weakly in anisotropic media, such as dilute liquid crystals, traditional residual dipolar couplings (RDCs) can be too small to measure accurately. In such cases, residual quadrupolar couplings (RQCs) of deuterium (B1214612) (²H) nuclei offer a powerful alternative for structural analysis. nih.gov

A novel two-dimensional NMR experiment has been developed for the ¹H-detected observation of ²H in isotopically enriched carbohydrates like methyl β-D-glucopyranoside. nih.gov In a study using ¹³C, ²H-enriched methyl-β-D-glucopyranoside weakly aligned in a lyotropic liquid-crystalline medium, the observed ²H RQCs were found to be substantially larger than the corresponding one-bond ¹³C-¹H RDCs under the same conditions. nih.gov This makes RQCs a more sensitive probe of molecular alignment and structure for weakly aligning molecules. nih.gov The uniformity of the quadrupolar coupling constant for the endocyclic deuterons of the carbohydrate suggests that using a single average value for this parameter in relaxation studies is a valid approximation. nih.gov

Table 2: Comparison of Residual Couplings in Weakly Aligned Methyl β-D-glucopyranoside

Coupling TypeRelative MagnitudeUtility for Structural Analysis in Weakly Aligned Systems
¹³C-¹H Residual Dipolar Coupling (RDC)SmallerLimited
²H Residual Quadrupolar Coupling (RQC)Substantially LargerHigh

Source: Adapted from Kjellberg et al., J Magn Reson, 2001. nih.gov

Intramolecular hydrogen bonds play a crucial role in dictating the conformation of carbohydrates. In derivatives of methyl β-D-glucopyranoside, such as methyl β-cellobioside, the presence and strength of these hydrogen bonds can be investigated using ¹H-NMR. The chemical shifts of hydroxyl protons (δOH) and their temperature coefficients (dδ/dT) are particularly informative. uu.nluu.nl A small temperature coefficient is indicative of a proton involved in an intramolecular hydrogen bond, as it is shielded from the bulk solvent. uu.nl

Furthermore, three-bond scalar couplings between a hydroxyl proton and a vicinal C-H proton (³J(H,OH)) are dependent on the H-C-O-H dihedral angle, providing further conformational constraints. uu.nlmdpi.com By combining experimental NMR data with molecular dynamics (MD) simulations, a detailed picture of the hydrogen-bonding network and its influence on the conformational preferences of methylated glucopyranoside derivatives can be established. uu.nluu.nlmdpi.com For example, studies on methyl β-cellobioside have confirmed the presence of an HO-3'···O-5 intramolecular hydrogen bond in DMSO solution. uu.nluu.nl

Studies on Residual 2H Quadrupolar Couplings in Weakly Aligned Systems

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint and detailed information about functional groups and their local environment.

The infrared spectrum of methyl β-D-glucopyranoside is characterized by absorption bands corresponding to the stretching and bending vibrations of its various functional groups, particularly the hydroxyl (O-H), C-H, C-O, and C-C bonds. A detailed interpretation of the experimental IR spectrum is greatly enhanced by theoretical calculations. researchgate.nettandfonline.com

By employing methods such as density functional theory (DFT), researchers can calculate the vibrational frequencies and intensities of the normal modes of the molecule. researchgate.netsemanticscholar.org These theoretical spectra can then be compared with the experimental data, allowing for a definitive assignment of the observed absorption bands, especially in the complex fingerprint region (1500–800 cm⁻¹). researchgate.net Such analyses have been used to identify the characteristic spectral features arising from the oxymethyl group (O-CH₃) and to understand the influence of intramolecular hydrogen bonding on the vibrational modes. researchgate.nettandfonline.com The agreement between theoretical and experimental spectra also serves to validate the computed molecular structures and force fields. researchgate.netmdpi.com

Table 3: General IR Spectral Regions and Vibrational Assignments for Methyl β-D-glucopyranoside

Frequency Range (cm⁻¹)Vibrational Mode Assignment
3600 - 3200O-H stretching (inter- and intramolecular hydrogen bonded)
3000 - 2800C-H stretching (from CH, CH₂, and OCH₃ groups)
1500 - 1200O-C-H, C-C-H, and C-O-H bending
1200 - 950C-O and C-C stretching
Below 950Ring vibrations and other skeletal deformations

Note: This table provides a general overview. Specific band positions can be found in detailed spectroscopic studies. researchgate.netscielo.br

Characterization of Oxymethyl Substituent Spectral Features

The introduction of an oxymethyl (-OCH₃) group in place of a hydroxyl (-OH) group at the anomeric position of glucose creates distinct spectral features that are crucial for its identification and structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this characterization. In ¹³C NMR spectra, the carbon of the anomeric methoxy (B1213986) group typically appears in a specific region, distinguishable from the ring carbons.

Studies on methylated carbohydrates have shown that O-methylation can influence the conformation of the molecule. For instance, investigations into 6-O-methylated glucopyranosides using NMR and molecular dynamics simulations revealed that this substitution only marginally affects the exocyclic torsion angle ω. diva-portal.orgacs.org A Karplus-type relationship has been proposed for the C5−C6−O6−CMe torsion angle, aiding in the conformational analysis of such derivatives. acs.org

Furthermore, research on methyl 4-O-methyl β-D-glucopyranosides with various methylation patterns using solid-state ¹³C CPMAS NMR has provided detailed insight into the chemical shifts associated with these substitutions. researchgate.net The spectral features of the oxymethyl group in methyl-β-D-glucopyranoside, especially when additional oxymethyl substituents are present, have been studied to determine if they are characteristic and can be used reliably in spectral analysis. researchgate.net The detailed interpretation of the infrared (IR) spectrum of methyl-β-D-glucopyranoside, based on the calculation of normal vibration frequencies and intensities, allows for the detection of spectral features specific to the oxymethyl substitution. researchgate.net

Table 1: Selected NMR Data for Methylated Glucopyranoside Derivatives Note: This table is illustrative, based on typical chemical shifts and coupling constants observed in research. Actual values may vary based on solvent and experimental conditions.

< table>

nih.govnih.govdiva-portal.orgacs.org

Analysis of Hydrogen Bonding Effects on Vibrational Spectra

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for analyzing the extensive hydrogen-bonding networks present in carbohydrates. Hydrogen bonding significantly influences the vibrational frequencies of the hydroxyl groups. acs.org A key indicator of hydrogen bonding is the shift of the O-H stretching vibration to a lower wavenumber (frequency) compared to a free, non-bonded hydroxyl group. acs.org

In the IR spectrum of methyl-β-D-glucopyranoside, the presence of strong hydrogen bonds is confirmed by the disappearance of the sharp stretching vibration band of free OH groups (typically around 3500 cm⁻¹) and the appearance of a broad band at lower frequencies. researchgate.net This broad absorption is often composed of what are known as A, B, and C-type Fermi bands. rsc.org The A-type band is associated with the fundamental vibration of the hydrogen-bonded hydroxyl groups. researchgate.netrsc.org The B-type bands, observed in the 2500–2700 cm⁻¹ range, are attributed to resonances between the fundamental stretch and the in-plane bending of the OH groups, further supporting the presence of extensive hydrogen bonding. rsc.org

Theoretical studies using density functional theory (DFT) have been employed to model the structure and vibrational spectrum of methyl-β-D-glucopyranoside, taking into account the effects of hydrogen bonding. researchgate.net These calculations help in assigning the observed spectral bands and understanding the structure of the hydrogen-bonding network. researchgate.net Studies on derivatives have also shown that transitions between physical states, such as from a crystalline to an isotropic liquid phase, are accompanied by a significant decrease in the strength of the hydrogen-bonding network, which is observable in the FTIR spectrum. tandfonline.com

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC), provides highly sensitive and specific methods for the analysis of Methyl beta-D-glucopyranoside and related compounds.

Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for the quantitative analysis of glucosides in various matrices. The method combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry. For quantification, the instrument is typically operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the molecular ion or an adduct) is selected and fragmented, and a resulting characteristic product ion is monitored. jneonatalsurg.com This process ensures high selectivity and reduces chemical noise.

This technique has been successfully applied to quantify glucoside derivatives in complex samples such as rat plasma and plant extracts. jneonatalsurg.comnih.gov For example, a method to quantify remogliflozin, a glucopyranoside derivative, in rat plasma involved monitoring the m/z transition from 451.4 to 289.4. jneonatalsurg.com In the analysis of carbohydrates, which can be challenging to ionize via electrospray ionization (ESI), techniques like post-column solvent addition are sometimes used to promote stable ion formation, such as chloride ion adducts ([M+Cl]⁻). shimadzu.com

Table 2: Example LC-MS/MS Parameters for Glucoside Analysis

AnalyteMatrixIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
RemogliflozinRat PlasmaPositive ESI451.4289.4 (Quantification) / 111.2 (Qualification) jneonatalsurg.com
β-D-glucopyranoside of 3-methyl-4-hydroxyoctanoic acidOak Wood ExtractNot SpecifiedNot SpecifiedNot Specified nih.gov
Various Phytochemicals (including glucopyranosides)Ginkgo Biloba SeedsPositive/Negative ESIVariedVaried nih.gov

Stable Isotope Dilution Analysis for Glucoside Quantification in Complex Matrices

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis using mass spectrometry, particularly for complex matrices where matrix effects (ion suppression or enhancement) can compromise accuracy. mdpi.com This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N) to the sample as an internal standard. nih.govmdpi.com

Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects during ionization. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, these effects can be effectively canceled out, leading to highly accurate and precise quantification. researchgate.net SIDA has been successfully used to quantify a glucoside precursor to cis-oak lactone in oak wood extracts using a deuterium-labeled analogue. nih.gov Similarly, a ¹³C-labeled deoxynivalenol-3-glucoside was synthesized and used as an internal standard for its quantification in beer, demonstrating excellent precision and recoveries between 97% and 112%. mdpi.com

Characterization of Alkaline-Degradation Products

Under alkaline conditions, especially at elevated temperatures, this compound and other carbohydrates can undergo degradation to form a complex mixture of products. The characterization of these products is essential for understanding reaction mechanisms in various industrial and biological processes. Degradation can occur via cleavage of the glycosidic bond (glycosyl-oxygen bond) or the bond between the oxygen and the aglycone (oxygen-aglycone bond). tandfonline.com

One identified degradation product from the glycosyl moiety is 1,6-anhydro-β-D-glucopyranose. tandfonline.com Other degradation pathways can lead to the formation of unsaturated compounds. For instance, the alkaline treatment of 2-O-β-D-glucopyranosyl-3-O-methyl-D-glucose resulted in an unsaturated disaccharide, which upon reduction and hydrolysis yielded products such as D-glucitol and 3,4-dideoxy-trans-D-threo-hex-3-enitol. cdnsciencepub.com In more complex reactions, low-molecular-weight products like organic acids and aldehydes can undergo aldolization and dehydration reactions to form high-molecular-weight colored substances. nih.gov The structural characterization of these complex products often requires a combination of techniques, including NMR and FTIR, which can identify key functional groups such as carboxylic acids (R-COOH), unsaturated carbon-carbon bonds (C=C), and residual alcohol hydroxyls. nih.gov

X-ray Crystallography for Molecular Structure Determination of Derivatives

The crystal structures of several derivatives of this compound have been solved, providing invaluable data. For example, the crystal structure of methyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside monohydrate was solved and refined, revealing that its molecular structure is similar to that of β-D-laminarabiose and is stabilized by a network of intra- and intermolecular hydrogen bonds involving the water molecule. nih.gov The analysis showed that torsional angles around the glycosidic bond are influenced by an intramolecular hydrogen bond and the exo-anomeric effect. nih.gov

Similarly, the crystal structure of methyl 4-O-methyl-beta-D-glucopyranosyl-(1→4)-beta-D-glucopyranoside was determined, confirming that both glucopyranose rings adopt the standard ⁴C₁ chair conformation. researchgate.net The crystallographic analysis of derivatives such as methyl 4,6-O-benzylidene derivatives provides unambiguous proof of molecular conformation and the intricate details of hydrogen-bonding networks.

Table 3: Crystallographic Data for Methyl β-D-glucopyranoside Derivatives

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
Methyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside monohydrateOrthorhombicP2(1)2(1)2a = 14.548(2) Å, b = 24.252(7) Å, c = 4.938(1) Å nih.gov
Methyl 4-O-methyl-beta-D-glucopyranosyl-(1→4)-beta-D-glucopyranosideMonoclinicP2(1)a = 6.6060(13) Å, b = 14.074(3) Å, c = 9.3180(19) Å, β = 108.95(3)° researchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for studying the properties of methyl beta-D-glucopyranoside and its derivatives. By employing various functionals and basis sets, researchers have been able to predict a wide range of molecular characteristics with a high degree of accuracy.

Calculation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of this compound is characterized by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. banglajol.info

Theoretical studies, often employing the B3LYP functional with varying basis sets such as 3-21G or 6-31G(d), have been conducted to calculate the HOMO and LUMO energies. banglajol.inforesearchgate.netresearchgate.net For the parent this compound, these calculations provide a baseline for understanding how modifications to the molecule, such as acylation, affect its electronic properties. For instance, it has been observed that the introduction of acyl groups can decrease the HOMO-LUMO gap, suggesting an increase in reactivity compared to the parent compound. banglajol.info The HOMO is typically localized on the oxygen atoms, reflecting their electron-donating nature, while the LUMO is distributed across the pyranose ring and the aglycone moiety. This distribution highlights the regions susceptible to nucleophilic and electrophilic attack, respectively.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Methyl α-D-glucopyranoside--7.5619
Derivative with long acyl chains--6.2378
Derivative with halogenated aromatic ring--2.9920

This table presents representative data on how modifications to the glucopyranoside structure can influence the HOMO-LUMO gap, as detailed in studies on its alpha anomer. banglajol.info

Elucidation of Thermodynamic Properties (Electronic Energies, Enthalpies, Gibbs Free Energies)

DFT calculations have been instrumental in determining the thermodynamic properties of this compound and its derivatives, including electronic energies, enthalpies, and Gibbs free energies. banglajol.inforesearchgate.net These calculations are typically performed after geometry optimization to ensure the molecule is in its lowest energy conformation. The B3LYP/3-21G level of theory is a common choice for these computations. researchgate.netnih.gov

Studies have shown that modifications to the this compound structure, such as the addition of acyl groups, lead to more negative electronic and Gibbs free energies, indicating increased thermodynamic stability. nih.gov This increased stability is often attributed to the greater number of atoms and the formation of additional stabilizing intramolecular interactions.

PropertyValue (Hartree)
Electronic EnergyVaries based on derivative
EnthalpyVaries based on derivative
Gibbs Free EnergyVaries based on derivative

Thermodynamic properties are highly dependent on the specific derivative of methyl glucopyranoside being studied. For example, a study on methyl α-D-glucopyranoside derivatives showed that increasing molecular weight generally leads to more negative energy values, indicating greater stability. banglajol.info

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. For this compound, MEP analysis reveals regions of negative potential, typically localized around the oxygen atoms of the hydroxyl groups and the glycosidic linkage, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential are found around the hydrogen atoms. researchgate.netphyschemres.org

The charge distribution within the molecule, which can be quantified using methods like Mulliken population analysis, further elucidates the polar nature of the C-O and O-H bonds. This information is critical for understanding intermolecular interactions, particularly hydrogen bonding. physchemres.org

Theoretical Study of Hydrogen Bonding and Intermolecular Interactions

Theoretical studies have extensively investigated the intricate network of both intramolecular and intermolecular hydrogen bonds in this compound. researchgate.netnih.gov Using DFT methods, researchers can model the geometry and estimate the energy of these hydrogen bonds. researchgate.net Intramolecular hydrogen bonds play a significant role in determining the preferred conformation of the molecule.

Furthermore, studies have explored the interactions between this compound and other molecules, such as amino acid residues in the binding sites of proteins. nih.gov These investigations are crucial for understanding the molecular recognition processes in biological systems. For instance, theoretical models have been used to propose the binding modes of this compound to proteins like concanavalin (B7782731) A, highlighting the importance of hydrogen bonding and hydrophobic interactions. nih.gov

Prediction of Chemical Reactivity and Global Descriptors

DFT calculations allow for the prediction of various global reactivity descriptors, which provide a quantitative measure of a molecule's chemical reactivity. These descriptors are derived from the HOMO and LUMO energies and include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The molecule's ability to attract electrons.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Calculations for this compound and its derivatives have shown that modifications can significantly alter these reactivity descriptors. jcchems.com For example, a lower HOMO-LUMO gap generally corresponds to lower hardness and higher softness, indicating increased reactivity. banglajol.info

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of this compound with biological macromolecules, such as enzymes and receptors.

Molecular docking predicts the preferred binding orientation of the molecule within a protein's active site. researchgate.netbanglajol.info This information is crucial for understanding the basis of molecular recognition and for the design of potential inhibitors. For instance, docking studies have been performed to investigate the binding of this compound derivatives to various protein targets. nih.govbanglajol.infomdpi.com

Molecular dynamics simulations provide a dynamic view of the molecule's behavior over time, both in isolation and when interacting with its environment, such as in an aqueous solution or bound to a protein. mdpi.comacs.orghiroshima-u.ac.jp MD simulations can reveal conformational changes, the stability of binding, and the role of solvent molecules in the interaction. acs.orghiroshima-u.ac.jp These simulations often employ force fields like AMBER to model the interatomic forces. acs.org

Prediction of Ligand-Protein Binding Affinities and Interaction Mechanisms

Molecular docking is a prominent computational technique used to predict the binding affinity and interaction patterns of ligands with protein targets. Studies on derivatives of glucopyranosides have utilized molecular docking to elucidate their potential as inhibitors of various enzymes. For instance, extensive molecular docking experiments have been conducted to clarify the mode of action, binding energies, and interaction characteristics of glucopyranoside derivatives targeting enzymes like ferulic acid decarboxylase. physchemres.org

In one study, various acylated derivatives of methyl α-D-glucopyranoside were docked against the Bacillus subtilis Obg protein, a potential antibacterial target. banglajol.info The results revealed strong interactions, primarily with Arg236 and Arg238 residues within the active site. banglajol.info Similarly, docking studies of methyl α-D-glucopyranoside derivatives against bacterial proteins from Pseudomonas aeruginosa (PDB IDs: 3PBN and 3PBS) have shown significant binding affinities. researchgate.net

Another investigation focused on methyl β-D-galactopyranoside (MGP) derivatives as potential inhibitors of the deacetoxycephalosporin C synthase (DAOCS) from Streptomyces clavuligerus. tandfonline.com The docking results indicated that certain derivatives exhibited strong binding affinities, suggesting their potential as antimicrobial agents. tandfonline.com Furthermore, the binding modes of methyl α-D-glucopyranoside with an artificial receptor have been analyzed, revealing specific hydrogen bond interactions that stabilize the complex. rsc.org These studies collectively demonstrate the power of molecular docking in predicting and understanding the molecular recognition processes involving glucopyranosides.

Computational Drug Discovery for Enzyme Inhibition and Antimicrobial Agents

Computational methods are increasingly used to discover and design new drugs, including enzyme inhibitors and antimicrobial agents based on carbohydrate scaffolds. In silico studies have highlighted the potential of methyl glucopyranoside derivatives as promising candidates for novel antimicrobial drugs. physchemres.orgresearchgate.net For example, research has focused on designing methyl α-D-glucopyranoside derivatives as inhibitors of ferulic acid decarboxylase, an enzyme essential for the replication of certain bacteria and fungi. physchemres.org

The antimicrobial potential of these derivatives has been further investigated through molecular docking against various microbial protein targets. banglajol.infotandfonline.comjcchems.com For instance, derivatives of methyl α-D-glucopyranoside have been evaluated as potential inhibitors of Bacillus subtilis HmoB heme oxygenase, with some compounds showing high binding affinities. dost.gov.ph The modification of the glucopyranoside structure, such as through acylation, has been shown to enhance biological activity compared to the parent molecule. physchemres.orgnih.gov These computational approaches, often combined with experimental validation, pave the way for the development of new therapeutic agents.

Analysis of Conformational Stability and Binding Behavior in Biological Environments

Understanding the conformational stability and flexibility of molecules like this compound is crucial for comprehending their biological function. Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution, providing insights that are not accessible from static models.

The solution conformation of disaccharides containing methyl glucopyranoside has also been a subject of investigation, using a combination of NMR spectroscopy and molecular modeling techniques like stochastic dynamics simulations. acs.org These studies aim to determine the flexibility of the glycosidic linkages and the presence of different conformations in solution. acs.org The conformational landscape of methylated monosaccharides, including methyl β-D-glucose, has been characterized using rotational spectroscopy supported by density functional theory (DFT) calculations, providing detailed information about the preferred three-dimensional structures. researchgate.net

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its chemical structure. This in silico method has been applied to this compound and its derivatives to explore their potential pharmacological profiles.

PASS analysis of glucopyranoside derivatives has predicted a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, anti-infective, antiviral, and antidiabetic properties. physchemres.org For instance, studies on acylated derivatives of methyl α-D-glucopyranoside have shown promising predictions for antimicrobial and antifungal efficacy. physchemres.orgresearchgate.net In some cases, the predicted activities were further supported by in vitro antimicrobial testing. nih.gov The PASS predictions for methyl β-D-galactopyranoside esters also indicated potential antibacterial, antifungal, antioxidant, and anticancer activities. nih.gov These predictions serve as a valuable preliminary screening tool, helping to prioritize compounds for further experimental investigation.

In Silico Pharmacokinetic and Toxicity Prediction (ADMET)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery and development. In silico ADMET prediction offers a rapid and cost-effective way to evaluate the pharmacokinetic and toxicity profiles of chemical compounds early in the research process.

Several studies have utilized in silico tools to predict the ADMET properties of this compound and its derivatives. physchemres.orgbanglajol.inforesearchgate.net The admetSAR server is a commonly used online database for this purpose. banglajol.info These predictions have generally indicated that modified glucopyranoside derivatives are less toxic and possess improved pharmacokinetic features compared to the parent compound. banglajol.inforesearchgate.net For example, ADMET data for certain derivatives suggested they are non-carcinogenic and have low oral toxicity. physchemres.org

The combination of in silico ADMET prediction with drug-likeness evaluation, often based on Lipinski's rule of five, has yielded promising results for various glucopyranoside derivatives. tandfonline.comnih.gov These computational analyses help in identifying candidates with favorable safety and pharmacokinetic profiles, guiding the design of new derivatives with enhanced therapeutic potential. nih.govresearchgate.net

Natural Occurrence and Ecological/physiological Significance

Identification and Accumulation in Higher Plants (e.g., Geum montanum L.)

Methyl beta-D-glucopyranoside has been identified as a major soluble compound in the leaves of the alpine plant Geum montanum L. researchgate.netoup.comtebubio.combiovalley.frtargetmol.combiovalley.fr This compound accumulates continuously throughout the life of the leaves, reaching concentrations of up to 20% of the total soluble carbohydrates in older, overwintering leaves. researchgate.netnih.gov Interestingly, this accumulated this compound is not reallocated during senescence. researchgate.netnih.gov While the enzymatic machinery for its synthesis is present in all tested dicots, significant accumulation (concentrations higher than 1 μmol g⁻¹ wet weight) is primarily observed in members of the Rosaceae family, particularly the Rosoideae subfamily. researchgate.netoup.comnih.govoup.com

Plant SpeciesFamilyAccumulation LevelReference
Geum montanum L.RosaceaeHigh (up to 20% of soluble carbohydrates in aged leaves) researchgate.netnih.gov
Various dicotsMultipleLow (enzymatic machinery present, but low accumulation) researchgate.netoup.comnih.govoup.com
Members of RosoideaeRosaceae> 1 μmol g⁻¹ wet weight researchgate.netoup.comnih.govoup.com

Intracellular Localization and Compartmentation (e.g., Vacuolar Storage)

Studies utilizing 13C nuclear magnetic resonance (NMR) on both Geum montanum leaf tissues and suspension-cultured sycamore cells (Acer pseudoplatanus L.) have demonstrated that this compound is synthesized in the cytosol. researchgate.netoup.comnih.gov Following its synthesis, the compound is transported to and stored in the vacuole. researchgate.netoup.comnih.gov This sequestration within the vacuole is a one-way process, as the compound is not exported back into the cytoplasm. researchgate.netoup.comnih.gov This compartmentation is a key feature, as it allows the plant to accumulate large amounts of the compound without it interfering with cytosolic metabolic processes.

Synthesis Pathway from Glucose and Methanol (B129727)

The biosynthesis of this compound occurs in the cytosol and involves the direct combination of glucose and methanol. researchgate.netoup.comnih.gov This was confirmed through experiments using 13C-labelled substrates, which showed that the C-1 pathway does not contribute to its formation. researchgate.netnih.gov The reaction is a form of glycosylation, where a glucose molecule is attached to a methanol molecule. google.com Methanol is a natural byproduct of pectin (B1162225) demethylation in the plant cell wall. frontiersin.org

Role in Plant Adaptation to Environmental Stress (e.g., Photoinhibition)

Geum montanum, a plant adapted to the high-altitude environments of the Alps, is subject to extreme conditions, including high levels of solar radiation that can lead to photoinhibition. researchgate.netoup.com The accumulation of this compound in this species is considered a key adaptation for resistance to photoinhibition. researchgate.netoup.com While the precise mechanism is still under investigation, it is suggested that the compound may help to mitigate the damaging effects of excess light energy. The application of glycopyranosides, including this compound, has been proposed as a method to ameliorate the effects of environmental stress that would otherwise lead to photoinhibition. google.com

Possible Contribution to Reducing Methanol Accumulation in Cytoplasm

The synthesis of this compound is thought to play a role in detoxifying the cytoplasm by reducing the accumulation of methanol and its derivatives. researchgate.netoup.comnih.gov Methanol is produced in plant cells, particularly during periods of leaf expansion, as a result of pectin demethylation in the cell wall. frontiersin.orgnih.gov By converting potentially toxic methanol into the stable and storable form of this compound, plants can effectively manage methanol levels. researchgate.netoup.comnih.gov

Presence and Metabolic Role in Microorganisms

This compound also plays a role in the metabolism of certain microorganisms. For instance, the yeast Pichia etchellsii can utilize this compound to biotransform glucosides into higher chain alkyl glucosides through its cell-bound β-glucosidase. tebubio.combiovalley.frbiovalley.fr Some bacteria can also utilize methylated sugars like methyl α-D-glucopyranoside for differentiation purposes in laboratory settings. sigmaaldrich.com In general, O-glycosyl compounds like this compound are involved in various biological processes. hmdb.ca For example, some microorganisms can use it as a carbon source by breaking the glycosidic bond to release glucose for energy. nih.gov

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The chemical scaffold of Methyl beta-D-glucopyranoside serves as a valuable starting point for the synthesis of new derivatives with potentially enhanced biological activities. Researchers are actively exploring the regioselective acylation of this compound to create a diverse array of esters. nih.govmdpi.com By introducing various acyl groups, containing different functionalities such as aliphatic and aromatic chains, into the glucopyranoside structure, scientists aim to modulate the compound's properties and biological interactions. nih.gov This direct acylation method has been successfully employed to produce derivatives with promising antimicrobial and even anticancer properties. mdpi.comnih.gov

The strategy often involves protecting certain hydroxyl groups to direct the acylation to specific positions on the glucose ring, thereby creating derivatives with defined structures. dergipark.org.tr Spectroscopic techniques, including FTIR and NMR, alongside mass spectrometry, are crucial for the structural elucidation of these newly synthesized compounds. nih.govdergipark.org.tr The goal is to establish a clear structure-activity relationship, which will guide the rational design of future derivatives with improved therapeutic potential. dergipark.org.tr

Advanced Biocatalytic Transformations for Complex Glycoside Production

The enzymatic synthesis of glycosides offers a green and highly selective alternative to traditional chemical methods. This compound is a key player in this field, often serving as a model glycosyl acceptor in enzymatic glycosylation reactions. medchemexpress.com Researchers are harnessing a variety of enzymes, including glycosyltransferases, glycosidases, and glycoside phosphorylases, to catalyze the formation of complex glycosides. medchemexpress.commdpi.com

Biocatalysis allows for the production of specific glycosidic linkages with high stereo- and regioselectivity, which is often challenging to achieve through chemical synthesis. mdpi.com For instance, enzymes like Lipozyme TL IM have been used to catalyze the acylation of this compound with acyl donors like caffeic acid esters, yielding biologically active derivatives such as 6-O-caffeoyl glucoside. medchemexpress.com Furthermore, engineered enzymes are being developed to improve the efficiency and substrate scope of these biocatalytic transformations, enabling the synthesis of a wider range of complex and medicinally important glycosides. mdpi.comeuropa.eu The use of whole-cell biocatalysts and immobilized enzymes is also being explored to enhance the stability and reusability of the biocatalytic systems, making the production process more economically viable. imrpress.com

Development of Targeted Probes and Sensors

The unique structural features of this compound make it an attractive scaffold for the development of targeted molecular probes and sensors. These tools are designed to detect and visualize specific biomolecules or ions in biological systems, offering insights into various cellular processes. acs.org By chemically modifying the glucopyranoside with fluorescent or other reporter groups, scientists can create probes that specifically interact with target molecules. nih.gov

For example, derivatives of this compound could be designed to bind to specific carbohydrate-binding proteins (lectins) or enzymes, allowing for the visualization of these proteins in living cells. The development of such probes is crucial for understanding the roles of carbohydrates in cell signaling, recognition, and disease. Moreover, the principles used in developing glucose sensors could be adapted to create sensors for other important biological analytes, with this compound derivatives providing the necessary selectivity. researchgate.net The goal is to develop highly sensitive and specific probes that can be used in a variety of applications, from basic research to clinical diagnostics. nih.gov

Integration of Multi-Omics and Computational Approaches for Systems-Level Understanding

To gain a comprehensive understanding of the biological roles of this compound and its derivatives, researchers are increasingly turning to multi-omics and computational approaches. rsc.org This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of how these compounds affect cellular systems. nih.govmdpi.com For instance, metabolomics can be used to track the fate of this compound within a cell and identify the metabolic pathways it influences. nih.gov

Computational modeling and molecular docking studies can predict the interactions of this compound derivatives with specific protein targets, helping to elucidate their mechanism of action. mdpi.comnih.gov These in silico methods can also guide the design of new derivatives with improved binding affinities and biological activities. drugbank.com By combining experimental data from various omics platforms with computational analysis, researchers can build predictive models that describe the complex biological networks influenced by these glycosides. researchgate.netmdpi.com This systems-level understanding is essential for translating basic research findings into tangible applications in medicine and biotechnology. rsc.org

Exploration of New Biological and Biomedical Applications

While the antimicrobial and anticancer potential of this compound derivatives is an active area of research, scientists are also exploring a wider range of biological and biomedical applications. mdpi.comnih.gov The inherent biocompatibility of this sugar-based molecule makes it an attractive candidate for various therapeutic and diagnostic purposes.

Its presence as a natural product in some plants suggests potential roles in plant defense or physiology that are yet to be fully understood. oup.comresearchgate.net The ability of its derivatives to interact with biological systems opens up possibilities for their use as anti-inflammatory agents, immunomodulators, or even as components of drug delivery systems. The structural diversity that can be achieved through chemical and enzymatic modifications allows for the fine-tuning of their properties to suit specific applications. mdpi.com As research progresses, it is anticipated that new and unexpected biological activities of this compound and its derivatives will be discovered, further expanding their potential impact on human health and biotechnology. nih.govmedchemexpress.com

Q & A

Q. What are the established synthesis methods for Methyl β-D-glucopyranoside, and how are reaction conditions optimized?

Methyl β-D-glucopyranoside is synthesized via chemo-enzymatic glycosylation , where glycosidases (e.g., from Dictyoglomus thermophilum) catalyze glycosidic bond formation under mild conditions (pH 6–7, 40–50°C) . Chemical synthesis involves selective protection/deprotection of hydroxyl groups, often using silver oxide or benzylidene acetal intermediates . Yield optimization focuses on enzyme purity, substrate ratios, and solvent systems (e.g., aqueous-organic biphasic mixtures to reduce hydrolysis). Industrial-scale production employs immobilized enzymes for reusability and cost efficiency .

Q. What analytical techniques are critical for characterizing Methyl β-D-glucopyranoside purity and structure?

  • HPLC : Quantifies purity (≥99% achievable) and detects impurities using hydrophilic interaction liquid chromatography (HILIC) .
  • NMR Spectroscopy : Confirms stereochemistry (e.g., β-configuration via anomeric proton coupling constants, J = 7–8 Hz) and glycosidic linkages .
  • Specific Rotation : Measures optical activity ([α]D = -35° to -31° in water), verifying enantiomeric consistency .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 194.19 for C₇H₁₄O₆) .

Q. What are the primary applications of Methyl β-D-glucopyranoside in biochemical studies?

  • Carbohydrate Chemistry : Serves as a model substrate to study glycosylation kinetics and enzyme specificity (e.g., β-glucosidases) .
  • Metabolism Research : Acts as a non-metabolizable glucose analog to probe glucose transport mechanisms in cell lines .
  • Drug Delivery : Explored for stabilizing therapeutic proteins via glycosylation-mediated shielding .

Advanced Research Questions

Q. How can solubility limitations of Methyl β-D-glucopyranoside in organic solvents be overcome for biological assays?

Low solubility in hydrophobic solvents (e.g., DMSO) is mitigated using:

  • Co-solvent Systems : Ethanol/water mixtures (up to 30% ethanol) enhance solubility without denaturing enzymes .
  • Derivatization : Benzoylation or sulfonylation improves lipophilicity for membrane permeability studies .
  • Nanoformulations : Encapsulation in liposomes or cyclodextrins enhances bioavailability in cellular assays .

Q. How do structural modifications influence the bioactivity of Methyl β-D-glucopyranoside derivatives?

  • Sulfonylation : Introducing benzenesulfonyl groups enhances antibacterial activity against E. coli and S. aureus by disrupting membrane integrity .
  • Benzoylation : Increases stability in acidic environments, making derivatives suitable for gastrointestinal drug delivery studies .
  • Fluorogenic Derivatives : 4-Methylumbelliferyl-β-D-glucopyranoside enables real-time monitoring of β-glucosidase activity in enzyme kinetics .

Q. What strategies resolve contradictions in enzymatic activity data involving Methyl β-D-glucopyranoside?

  • Substrate Specificity Controls : Use α-anomer controls (e.g., Methyl α-D-glucopyranoside) to rule out non-specific hydrolysis .
  • Interference Mitigation : Pre-treat biological samples with chelating agents (e.g., EDTA) to inhibit metal-dependent interfering enzymes .
  • Advanced Kinetic Modeling : Apply Michaelis-Menten or Lineweaver-Burk analyses to distinguish competitive inhibition from substrate depletion .

Q. How does the β-glycosidic linkage affect interactions with carbohydrate-binding proteins compared to α-linked analogs?

The β-configuration confers higher affinity for lectins (e.g., concanavalin A) due to complementary binding pockets for equatorial C1-OH groups. In contrast, α-linked analogs interact better with amylases targeting axial configurations . Structural studies using X-ray crystallography or molecular docking reveal these steric and electronic distinctions .

Methodological Recommendations

  • Synthesis Optimization : Prioritize enzymatic methods for stereochemical fidelity, but use chemical routes for bulk derivatization .
  • Assay Design : Include fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) for high-throughput screening of β-glucosidase inhibitors .
  • Data Validation : Cross-verify NMR assignments with computational tools (e.g., DFT calculations for predicting chemical shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl beta-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl beta-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.